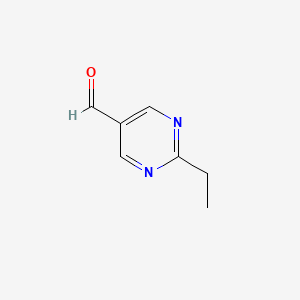

2-Ethylpyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKMQAVGQAQPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390283 | |

| Record name | 2-Ethylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205518-89-4 | |

| Record name | 2-Ethylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethylpyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylpyrimidine-5-carbaldehyde is a substituted heterocyclic aldehyde that serves as a highly valuable and versatile building block in modern organic synthesis. Its unique structural motif, featuring an electron-deficient pyrimidine ring functionalized with both an activating ethyl group and a reactive carbaldehyde, positions it as a key intermediate in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic profile, robust synthetic protocols, and key applications, with a particular focus on its utility in medicinal chemistry and drug discovery. By synthesizing field-proven insights with established chemical principles, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their research and development endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic heterocyclic compound. The pyrimidine core, a diazine ring, is electron-deficient, which significantly influences the reactivity of its substituents. The ethyl group at the C2 position acts as a weak electron-donating group, while the formyl (carbaldehyde) group at the C5 position is a strong electron-withdrawing and reactive functional group.

Structural and Molecular Data

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 205518-89-4 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Canonical SMILES | CCC1=NC=C(C=N1)C=O |

| InChIKey | ZQMLIXCRKRMDIW-UHFFFAOYSA-N[1] |

Physicochemical Characteristics

While comprehensive experimental data for this specific molecule is not widely published, properties can be inferred from structurally similar compounds, such as 2-methylpyrimidine-5-carbaldehyde and 2-propylpyrimidine-5-carbaldehyde.

| Property | Value / Observation | Reference / Note |

| Physical Form | Expected to be a solid at room temperature. | Based on analogs like 2-methylpyrimidine-5-carbaldehyde (solid). |

| Melting Point | 68-69 °C (for 2-methyl analog) | Data for the 2-ethyl analog is not readily available. |

| Boiling Point | 213.7 ± 13.0 °C at 760 mmHg (for 2-methyl analog) | Data for the 2-ethyl analog is not readily available. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | General property for similar small organic molecules. |

| Storage | Store under an inert atmosphere, refrigerated (4°C). | Recommended for aldehydes to prevent oxidation. |

Spectroscopic Profile for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from analogous compounds.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic and unambiguous:

-

Aldehydic Proton (CHO): A sharp singlet is anticipated in the highly deshielded region of δ 9.9-10.2 ppm . This significant downfield shift is due to the strong anisotropic effect of the carbonyl group and the electron-withdrawing nature of the pyrimidine ring.[4][5][6]

-

Pyrimidine Ring Protons (H4/H6): Two singlets (or doublets with a small coupling constant) are expected in the aromatic region, typically around δ 9.0-9.3 ppm . These protons are highly deshielded due to the electronegativity of the two ring nitrogens.

-

Ethyl Group (CH₂): A quartet at approximately δ 2.9-3.2 ppm , coupled to the methyl protons.

-

Ethyl Group (CH₃): A triplet at approximately δ 1.3-1.5 ppm , coupled to the methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework:

-

Carbonyl Carbon (CHO): The aldehyde carbon is expected to appear significantly downfield, around δ 190-195 ppm .[7]

-

Pyrimidine Ring Carbons: The C2, C4, and C6 carbons will be in the aromatic region. C2 (bearing the ethyl group) would be around δ 170 ppm , while C4 and C6 would be around δ 155-160 ppm . The C5 carbon (bearing the aldehyde) would be further upfield, around δ 130-135 ppm .[8]

-

Ethyl Group Carbons: The CH₂ carbon is expected around δ 25-30 ppm , and the CH₃ carbon around δ 10-15 ppm .

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹ .[9]

-

C-H Stretch (Aldehyde): Two weak bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

-

Aromatic C=N and C=C Stretches: Medium to strong bands in the 1550-1650 cm⁻¹ region are characteristic of the pyrimidine ring.

-

Aliphatic C-H Stretches: Bands in the 2850-3000 cm⁻¹ region corresponding to the ethyl group.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established methods for pyrimidine functionalization. A robust and common strategy involves the formylation of a pre-functionalized pyrimidine ring.

Recommended Synthetic Protocol: Lithiation and Formylation

This protocol is adapted from general procedures for the synthesis of pyrimidine-5-carboxaldehydes and offers a direct and efficient route. The core principle is a halogen-metal exchange to generate a nucleophilic pyrimidinyl anion, which is then trapped with an electrophilic formylating agent.

Experimental Workflow:

Caption: Synthetic workflow via lithiation-formylation.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-bromo-2-ethylpyrimidine (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Causality Insight: This step generates a highly reactive organolithium intermediate. The cryogenic temperature (-78 °C) is critical to prevent side reactions, such as the decomposition of the intermediate or reaction with the THF solvent.

-

-

Formylation: Add N,N-dimethylformamide (DMF) (1.5 eq), pre-dried over molecular sieves, dropwise to the solution while maintaining the temperature at -78 °C. Stir for an additional 2 hours at this temperature.

-

Expertise Note: DMF serves as a synthetic equivalent of a formyl cation. The nucleophilic pyrimidinyl anion attacks the electrophilic carbonyl carbon of DMF.

-

-

Quenching and Workup: Slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[10]

-

Validation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. The structure and purity should be confirmed by NMR and MS analysis.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a powerful synthetic intermediate.

-

Aldehyde Group Reactivity: The aldehyde is the primary site for transformations. It readily undergoes:

-

Pyrimidine Ring: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, although this is less common than reactions at the aldehyde. The ring is generally stable to oxidation and moderate acidic/basic conditions.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[13] Its ability to act as a bioisostere for phenyl rings and its capacity for hydrogen bonding make it a desirable core for designing enzyme inhibitors and receptor ligands.[13]

This compound serves as a key starting material for libraries of compounds targeting a wide range of diseases:

-

Oncology: As a precursor for kinase inhibitors (e.g., EGFR, CDK). The pyrimidine core often occupies the adenine-binding region of kinases.

-

Neuroscience: As an intermediate in the synthesis of agents targeting neurological disorders, including receptor modulators and enzyme inhibitors.[14][15]

-

Infectious Diseases: The pyrimidine nucleus is fundamental to many antiviral (e.g., zidovudine), antibacterial (e.g., trimethoprim), and antifungal agents.[11][16]

The synthetic workflow below illustrates how this compound can be used to generate a diverse library of potential drug candidates.

Caption: Diversification of the this compound scaffold.

Safety and Handling

-

Hazard Classification: While specific data is limited, analogous compounds are classified as irritants. The GHS classification for the related 2-propylpyrimidine-5-carbaldehyde indicates it may cause an allergic skin reaction.[17]

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Conclusion

This compound is a synthetically tractable and highly valuable intermediate for chemical and pharmaceutical research. Its predictable reactivity, centered on the versatile aldehyde functional group, allows for straightforward elaboration into more complex and diverse molecular structures. The prevalence of the pyrimidine core in biologically active compounds underscores the importance of this building block in the development of novel therapeutics. This guide has provided the foundational knowledge of its properties, synthesis, and applications, intended to empower scientists to fully leverage its potential in their synthetic endeavors.

References

- 1. PubChemLite - 5-ethylpyrimidine-2-carbaldehyde (C7H8N2O) [pubchemlite.lcsb.uni.lu]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR [m.chemicalbook.com]

- 5. Pyrazine-2-carbaldehyde(5780-66-5) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Methylpyrimidine-5-carbaldehyde(90905-33-2) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

- 16. chemimpex.com [chemimpex.com]

- 17. 2-Propylpyrimidine-5-carbaldehyde | C8H10N2O | CID 3160972 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-Ethylpyrimidine-5-carbaldehyde" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Ethylpyrimidine-5-carbaldehyde, a key heterocyclic building block in synthetic chemistry. This document delves into its chemical identity, synthesis, reactivity, and applications, with a focus on its relevance in pharmaceutical and agrochemical research.

Core Compound Identity

This compound is a substituted pyrimidine characterized by an ethyl group at the 2-position and a carbaldehyde (formyl) group at the 5-position of the pyrimidine ring.

| Identifier | Value | Source |

| CAS Number | 205518-89-4 | [1] |

| Molecular Formula | C₇H₈N₂O | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Canonical SMILES | CCC1=NC=C(C=N1)C=O | [2] |

Synthesis and Spectroscopic Characterization

While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be approached through established methods for the formylation of pyrimidine rings and the construction of substituted pyrimidines.

Retrosynthetic Analysis and Potential Synthetic Routes

A plausible synthetic strategy involves the construction of the 2-ethylpyrimidine core followed by formylation at the 5-position. Alternatively, the pyrimidine ring can be formed from precursors already containing the ethyl and a masked aldehyde functionality.

DOT Script for a Potential Synthetic Workflow

Caption: Potential synthetic routes to this compound.

Spectroscopic Characterization

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the aldehydic proton, and two singlets for the pyrimidine ring protons.

-

¹³C NMR: Resonances for the ethyl carbons, the aldehyde carbonyl carbon, and the aromatic carbons of the pyrimidine ring.

-

IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretching vibration.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

Researchers are advised to obtain analytical data from commercial suppliers or perform their own characterization upon synthesis.

Chemical Reactivity and Handling

Reactivity of the Pyrimidine Core and Aldehyde Functionality

The chemical behavior of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the reactive aldehyde group.

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack, making it a versatile handle for a variety of chemical transformations, including:

-

Reductive amination to form amines.

-

Wittig reactions to generate alkenes.

-

Condensation reactions with active methylene compounds.

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the alcohol.

-

-

Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly if leaving groups are present at the 2, 4, or 6 positions. The ethyl group at the 2-position is generally stable.

DOT Script for a Reactivity Profile

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethylpyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethylpyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details a robust two-step synthetic pathway, commencing with the preparation of a key bromo-pyrimidine intermediate followed by a formylation reaction. Each synthetic step is accompanied by a detailed, step-by-step protocol. Furthermore, this guide outlines the essential analytical techniques for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the principles of each characterization method are explained to provide field-proven insights for researchers.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the core structure of numerous biologically active compounds, including established drugs and novel therapeutic candidates.[1][2] The substituent pattern on the pyrimidine ring plays a pivotal role in modulating the pharmacological activity of these molecules.[3] this compound, with its reactive aldehyde functionality and the 2-ethyl substituent, represents a versatile building block for the synthesis of a diverse array of more complex molecules. The aldehyde group serves as a handle for various chemical transformations, such as reductive amination, Wittig reactions, and condensations, enabling the introduction of diverse pharmacophores. The 2-ethyl group can influence the molecule's lipophilicity and steric profile, which are critical parameters for drug-receptor interactions and pharmacokinetic properties. The development of efficient and scalable synthetic routes to 2-substituted pyrimidine-5-carbaldehydes is therefore of considerable importance for advancing drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 5-bromo-2-ethylpyrimidine. The second step is the formylation of this intermediate to yield the target aldehyde.

Step 1: Synthesis of 5-Bromo-2-ethylpyrimidine

A plausible and efficient method for the synthesis of 5-bromo-2-substituted pyrimidines involves a one-step condensation reaction between 2-bromomalonaldehyde and an appropriate amidine.[4] This approach offers a direct route to the desired pyrimidine core.

Reaction Scheme:

Caption: Synthesis of 5-Bromo-2-ethylpyrimidine.

Experimental Protocol:

-

To a solution of 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid, add ethylamidine hydrochloride (1.0 eq).

-

Heat the reaction mixture to 100°C and stir for 5-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2-ethylpyrimidine.

Rationale for Experimental Choices:

-

Solvent: Glacial acetic acid serves as both a solvent and a catalyst for the condensation reaction.

-

Temperature: Elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe.

-

Work-up: The aqueous work-up with neutralization is crucial to remove the acetic acid and other water-soluble impurities.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Step 2: Formylation of 5-Bromo-2-ethylpyrimidine

The formylation of the 5-bromo-2-ethylpyrimidine intermediate to introduce the aldehyde group at the 5-position can be achieved via a lithium-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).[5]

Reaction Scheme:

Caption: Formylation of 5-Bromo-2-ethylpyrimidine.

Experimental Protocol:

-

Dissolve 5-bromo-2-ethylpyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.

-

Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Rationale for Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: Organolithium reagents like n-BuLi are highly reactive towards water and oxygen. Therefore, strict anhydrous and inert conditions are essential for the success of the reaction.

-

Low Temperature: The lithium-halogen exchange and the subsequent reaction with DMF are highly exothermic and need to be performed at low temperatures (-78°C) to prevent side reactions and decomposition of the organolithium intermediate.

-

Formylating Agent: DMF is a commonly used, efficient, and readily available formylating agent for organolithium compounds.

-

Quenching: The reaction is quenched with a mild acid source like ammonium chloride to hydrolyze the intermediate adduct and protonate the product.

Characterization of this compound

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. The following spectroscopic techniques are essential for this purpose.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 205518-89-4 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Appearance | Expected to be a solid or oil |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy (Expected Chemical Shifts):

-

Aldehydic Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm. This downfield shift is characteristic of the deshielding effect of the carbonyl group.[6]

-

Pyrimidine Ring Protons: Two singlets or doublets (depending on coupling) in the aromatic region, typically between δ 8.5-9.5 ppm.

-

Ethyl Group Protons (-CH₂CH₃):

-

A quartet for the methylene protons (-CH₂) around δ 2.8-3.2 ppm, coupled to the methyl protons.

-

A triplet for the methyl protons (-CH₃) around δ 1.2-1.5 ppm, coupled to the methylene protons.

-

¹³C NMR Spectroscopy (Expected Chemical Shifts):

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 185-195 ppm.[7]

-

Pyrimidine Ring Carbons: Signals in the aromatic region, typically between δ 120-160 ppm.

-

Ethyl Group Carbons (-CH₂CH₃):

-

Methylene carbon (-CH₂) signal around δ 25-35 ppm.

-

Methyl carbon (-CH₃) signal around δ 10-15 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

-

C=O Stretch (Aldehyde): A strong and sharp absorption band in the region of 1720-1740 cm⁻¹.[8][9]

-

C-H Stretch (Aldehyde): Two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. The latter is particularly diagnostic for aldehydes.[8]

-

C=N and C=C Stretches (Pyrimidine Ring): Multiple bands in the region of 1600-1450 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic):

-

Aromatic C-H stretches typically appear above 3000 cm⁻¹.

-

Aliphatic C-H stretches (from the ethyl group) appear just below 3000 cm⁻¹.[10]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 136.15). The exact mass can be determined using high-resolution mass spectrometry (HRMS).

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the formyl group (-CHO, 29 amu), the ethyl group (-CH₂CH₃, 29 amu), or cleavage of the pyrimidine ring.[11]

Applications and Significance

2-Substituted pyrimidine-5-carbaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyrimidine core is a key feature in many approved drugs, including anticancer agents, antivirals, and central nervous system drugs.[1] The aldehyde functionality at the 5-position allows for the facile introduction of diverse side chains and heterocyclic systems, enabling the exploration of a broad chemical space in drug discovery campaigns. The 2-ethyl substituent can contribute to improved metabolic stability and target engagement. Therefore, this compound serves as a crucial starting material for the development of novel therapeutic agents.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthetic route for the preparation of this compound. The synthesis involves the initial formation of 5-bromo-2-ethylpyrimidine followed by a lithium-halogen exchange and formylation. The guide has also outlined the key analytical techniques—NMR, IR, and Mass Spectrometry—that are essential for the comprehensive characterization and purity verification of the final product. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development, providing a solid foundation for the synthesis and utilization of this important heterocyclic building block.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 11. article.sapub.org [article.sapub.org]

A Comprehensive Technical Guide to the Solubility and Stability of 2-Ethylpyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylpyrimidine-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science, valued for its versatile reactivity in the synthesis of complex molecular architectures.[1][2][3] This technical guide provides a deep dive into the critical physicochemical properties of this compound: its solubility and stability. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles from related pyrimidine derivatives and aromatic aldehydes to forecast its behavior. More importantly, it offers detailed, field-proven experimental protocols to enable researchers to generate robust and reliable solubility and stability data in their own laboratories. This guide is structured to provide not just methods, but the scientific rationale behind them, ensuring a thorough understanding of how to handle and characterize this important synthetic intermediate.

Introduction to this compound

This compound, with the molecular formula C₇H₈N₂O, belongs to the class of pyrimidine derivatives, which are fundamental components in numerous biologically active compounds, including nucleic acids and various pharmaceuticals.[4][5] The presence of both a pyrimidine ring and an aldehyde functional group makes it a valuable intermediate for creating a diverse range of molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1][2] The ethyl group at the 2-position influences its lipophilicity, while the carbaldehyde at the 5-position is a reactive handle for nucleophilic addition and condensation reactions.[6] Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and storage.

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of a compound is a critical parameter that influences its reaction kinetics, bioavailability, and formulation possibilities.[4][7] The solubility of this compound will be dictated by the interplay of its structural features: the polar pyrimidine ring and aldehyde group, and the nonpolar ethyl group.

Expected Solubility Behavior

Based on the general behavior of pyrimidine derivatives and aromatic aldehydes, we can anticipate the following solubility characteristics for this compound:

-

Aqueous Solubility: Pyrimidine itself has moderate solubility in water due to hydrogen bonding capabilities of the nitrogen atoms.[8] However, the ethyl group will increase the molecule's hydrophobicity, likely resulting in low to moderate aqueous solubility. The solubility is also expected to be pH-dependent due to the basic nature of the pyrimidine ring.[8]

-

Organic Solvent Solubility: Pyrimidine and its derivatives are generally soluble in a range of organic solvents.[8][9] It is expected that this compound will exhibit good solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane and chloroform. Solubility in alcohols like methanol and ethanol is also anticipated to be significant.[4][10]

Quantitative Solubility Determination: A Step-by-Step Protocol

The gravimetric shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[7][10]

Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, methanol, ethanol, DMF).

-

Ensure enough solid is present to maintain a saturated solution with an excess of undissolved solid throughout the experiment.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., at 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Data Presentation:

The obtained solubility data should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Experimental Value |

| pH 4.0 Buffer | 25 | Experimental Value | Experimental Value |

| pH 7.4 Buffer | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| N,N-Dimethylformamide | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

| Water | 37 | Experimental Value | Experimental Value |

| pH 7.4 Buffer | 37 | Experimental Value | Experimental Value |

Diagram of the Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile: Influencing Factors and Assessment Protocols

The stability of this compound is crucial for its synthesis, storage, and handling, as degradation can lead to impurities and loss of reactivity.[11][12] The aldehyde group is generally susceptible to oxidation and other reactions, while the pyrimidine ring can be affected by pH and light.[6][13]

Potential Degradation Pathways

-

Oxidation: Aromatic aldehydes can be susceptible to auto-oxidation, especially in the presence of air and light, to form the corresponding carboxylic acid (2-ethylpyrimidine-5-carboxylic acid).

-

pH-Dependent Degradation: The stability of the compound in aqueous solutions is likely to be pH-dependent. Extreme pH conditions (highly acidic or basic) may catalyze degradation reactions.

-

Photostability: Exposure to UV or visible light may induce photochemical reactions, leading to degradation.

-

Thermal Stability: High temperatures can accelerate degradation processes.

Stability Assessment: Forced Degradation and Accelerated Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[11] Accelerated stability testing is used to predict the long-term stability and determine appropriate storage conditions.[12][14]

Experimental Protocol: Forced Degradation Study

-

Stress Conditions:

-

Prepare solutions of this compound in suitable solvents.

-

Expose separate aliquots of the solution to the following stress conditions:

-

Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic: 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).

-

Photolytic: Expose a solution to UV and visible light in a photostability chamber.

-

-

-

Analysis:

-

At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).

-

Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A mass spectrometer coupled to the HPLC (LC-MS) can be used to identify the degradation products.

-

Experimental Protocol: Accelerated Stability Testing

-

Sample Preparation and Storage:

-

Testing Schedule:

-

Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[15]

-

-

Analysis:

-

At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the amount of this compound remaining.

-

Related Substances: Detection and quantification of any degradation products.

-

-

Data Presentation:

The results of the accelerated stability study should be tabulated.

| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Impurities (%) |

| 0 | - | Conforms | Initial Value | Initial Value |

| 1 | 40 °C / 75% RH | Observation | Experimental Value | Experimental Value |

| 3 | 40 °C / 75% RH | Observation | Experimental Value | Experimental Value |

| 6 | 40 °C / 75% RH | Observation | Experimental Value | Experimental Value |

Diagram of the Experimental Workflow for Stability Testing

Caption: Workflow for forced degradation and accelerated stability studies.

Conclusion and Recommendations

This guide provides a comprehensive framework for understanding and determining the solubility and stability of this compound. While specific data for this compound is sparse, the provided protocols, grounded in established scientific principles for similar molecules, offer a clear path for researchers to generate the necessary data. For optimal handling and use, it is recommended to store this compound in a cool, dry, and dark environment, protected from oxygen. The experimental determination of its solubility in various solvents will enable informed decisions in reaction setup and formulation development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Aldehyde - Wikipedia [en.wikipedia.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 10. researchgate.net [researchgate.net]

- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 12. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 13. fiveable.me [fiveable.me]

- 14. biopharminternational.com [biopharminternational.com]

- 15. japsonline.com [japsonline.com]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Ethylpyrimidine-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 2-Ethylpyrimidine-5-carbaldehyde. This versatile heterocyclic aldehyde is a pivotal building block in the synthesis of a wide array of biologically active molecules and functional materials. The electronic interplay between the electron-deficient pyrimidine ring and the aldehyde group dictates its reactivity profile, rendering it susceptible to a variety of transformations. This document will explore the fundamental principles governing its reactivity, offering detailed experimental protocols and mechanistic insights for key reactions, including nucleophilic additions, condensations, oxidations, and reductions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Significance of this compound in Modern Synthesis

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds.[1][2] The introduction of an aldehyde group at the 5-position of the pyrimidine ring, as seen in this compound (CAS No: 205518-89-4), creates a highly valuable and reactive intermediate.[3] The aldehyde functionality serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures.[4][5]

The reactivity of the aldehyde group is significantly influenced by the electronic nature of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity makes it a prime target for a wide range of nucleophiles. This guide will delve into the practical implications of this electronic activation, providing a detailed examination of the key reactions involving the aldehyde group of this compound.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 205518-89-4[3] |

| Molecular Formula | C₇H₈N₂O[3] |

| Molecular Weight | 136.15 g/mol [3] |

| Appearance | Solid |

| Purity | Typically ≥95% |

Nucleophilic Addition Reactions: Gateway to Molecular Diversity

The polarized carbon-oxygen double bond of the aldehyde group in this compound is highly susceptible to nucleophilic attack.[6][7] This class of reactions is fundamental to extending the carbon skeleton and introducing new functional groups.

Cyanohydrin Formation

The addition of a cyanide ion to the aldehyde group results in the formation of a cyanohydrin. This reaction is a classic example of a base-promoted nucleophilic addition.[6] The resulting cyanohydrin is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.

Experimental Protocol: Synthesis of 2-Ethyl-5-(hydroxy(cyano)methyl)pyrimidine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: Add a solution of sodium cyanide (1.1 eq) in water dropwise to the stirred solution at 0-5 °C.

-

Acidification: After the addition is complete, slowly add a dilute acid (e.g., acetic acid) to neutralize the mixture and promote the formation of hydrocyanic acid in situ.

-

Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Grignard and Organolithium Reactions

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the aldehyde group to form secondary alcohols.[7] This reaction is a powerful tool for creating new carbon-carbon bonds.

Workflow for Grignard Reaction

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

The Strategic Utility of 2-Ethylpyrimidine-5-carbaldehyde: A Hub for Heterocyclic Scaffold Diversification

An In-depth Technical Guide for Medicinal and Process Chemistry Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a privileged scaffold in a multitude of therapeutic agents. Within this class, 2-Ethylpyrimidine-5-carbaldehyde emerges as a highly versatile and reactive precursor for the synthesis of a diverse array of complex heterocyclic systems. Its strategic placement of an ethyl group at the 2-position and a reactive carbaldehyde at the 5-position offers a dual-pronged approach for molecular elaboration. The ethyl group provides a stable, lipophilic anchor, while the aldehyde serves as a linchpin for a variety of classical and multicomponent condensation and cyclization reactions. This guide provides an in-depth exploration of the synthesis of this compound and delineates its application in the construction of high-value fused heterocyclic systems, including thieno[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrido[2,3-d]pyrimidines. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in drug discovery and development to leverage this potent building block.

Introduction: The Pyrimidine-5-Carbaldehyde Motif

Pyrimidine derivatives are of immense interest due to their wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The aldehyde functionality, when present on the pyrimidine ring, acts as a powerful synthetic handle. It is an electrophilic center par excellence, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through well-established and reliable chemical transformations.

This compound is particularly valuable. The C5-aldehyde is activated for nucleophilic attack, and its subsequent transformation into various functional groups allows for the construction of fused ring systems. This guide will demonstrate how this seemingly simple starting material can be a gateway to significant molecular complexity.

Synthesis of the Precursor: this compound

The efficient synthesis of the title compound is paramount for its utilization. While multiple strategies exist for the formylation of heterocyclic systems, the Vilsmeier-Haack reaction stands out as a robust and scalable method for introducing a formyl group onto electron-rich rings like pyrimidine.[1][2][3]

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich pyrimidine ring. The C5 position of a 2-substituted pyrimidine is typically the most nucleophilic and sterically accessible site for electrophilic substitution.

References

An In-depth Technical Guide to the Discovery and History of Pyrimidine-5-carbaldehydes

Abstract

Pyrimidine-5-carbaldehydes represent a pivotal class of heterocyclic compounds, serving as indispensable building blocks in the synthesis of a myriad of biologically active molecules. Their unique chemical reactivity, centered around the electrophilic aldehyde group at the electron-deficient C5 position of the pyrimidine ring, has established them as crucial intermediates in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of pyrimidine-5-carbaldehydes. We will delve into the foundational synthetic methodologies, offering detailed, field-proven protocols and explaining the causality behind experimental choices. Furthermore, this guide will highlight the significant role of these scaffolds in drug discovery, showcasing their incorporation into antiviral, antibacterial, and anticancer agents. Through a blend of historical context, mechanistic insight, and practical application, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this vital chemical entity.

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most famously forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1][2] Beyond its profound biological role, the pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous synthetic drugs and natural products.[1][3][4] The introduction of a formyl (carbaldehyde) group onto this ring system, specifically at the 5-position, dramatically enhances its synthetic utility, creating a versatile precursor for a wide array of chemical transformations. Pyrimidine-5-carbaldehyde and its derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications such as fluorescent probes.[5] Their ability to participate in reactions like condensations, oxidations, and reductions allows for the facile introduction of diverse functional groups, making them highly valuable in the construction of complex molecular architectures.[5]

The Genesis of Pyrimidine-5-carbaldehydes: Discovery and Early Synthetic Efforts

While pyrimidine derivatives like alloxan were known in the early 19th century, the targeted synthesis of specifically functionalized pyrimidines came much later.[2] The initial forays into the synthesis of pyrimidine aldehydes were not straightforward. The electron-deficient nature of the pyrimidine ring makes it less susceptible to classical electrophilic aromatic substitution reactions compared to electron-rich heterocycles like pyrrole or furan. Early methods often involved multi-step sequences with harsh conditions and modest yields.

One of the earliest documented methods adapted for the synthesis of pyrimidine-5-carbaldehydes was the Reimer-Tiemann reaction . A 1960 publication in The Journal of Organic Chemistry by Wiley and Yamamoto described the application of this reaction to synthesize these compounds, marking a significant, albeit early, step in their accessibility.[6] However, this method, which involves the reaction of a phenol equivalent with chloroform in a strong base, often suffers from low yields and the formation of side products, limiting its widespread application for this specific scaffold.

The true breakthrough in the efficient synthesis of pyrimidine-5-carbaldehydes came with the application of formylation reactions specifically designed for less reactive aromatic systems.

Key Synthetic Methodologies: The Vilsmeier-Haack Reaction and Beyond

The development of reliable and high-yielding synthetic routes is paramount for the utility of any chemical intermediate. For pyrimidine-5-carbaldehydes, the Vilsmeier-Haack reaction has emerged as a cornerstone methodology.

The Vilsmeier-Haack Reaction: A Paradigm of Efficiency

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] It involves an electrophilic substitution using a halomethyleniminium salt, commonly known as the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[7]

The reaction is particularly effective for pyrimidine systems that are "activated" by electron-donating groups (e.g., hydroxyl, amino, or alkylthio groups), which increase the nucleophilicity of the C5 position.[8][9] The Vilsmeier-Haack reaction is now a widely adopted, efficient, and mild reagent for introducing the formyl group into these heterocyclic systems.[7]

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. wjahr.com [wjahr.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols: The Wittig Reaction with 2-Ethylpyrimidine-5-carbaldehyde

Introduction: Strategic Importance in Medicinal Chemistry

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiochemical control.[1] Discovered by Georg Wittig in 1954, this reaction transforms aldehydes or ketones into alkenes using a phosphorus ylide, also known as a Wittig reagent.[2] Its significance is particularly pronounced in drug discovery and development, where the precise installation of alkene moieties is critical for modulating the bioactivity, metabolic stability, and conformational rigidity of therapeutic candidates.

This guide focuses on the application of the Wittig reaction to 2-Ethylpyrimidine-5-carbaldehyde, a heterocyclic aldehyde. Pyrimidine scaffolds are prevalent in a vast array of biologically active molecules, including antiviral and anticancer agents.[3][4][5] The ability to functionalize this core structure by converting the aldehyde group into a diverse range of alkenes provides a powerful tool for generating novel molecular entities for screening and lead optimization. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss key parameters for optimization and troubleshooting.

The Wittig Reaction: A Mechanistic Overview

The reaction's efficacy stems from the formation of a highly stable triphenylphosphine oxide byproduct, which acts as the thermodynamic driving force.[6] The modern understanding of the mechanism, particularly under salt-free conditions, favors a concerted [2+2] cycloaddition pathway.[7][8]

The process can be broken down into two primary stages:

-

Ylide Formation: The journey begins with the synthesis of a phosphonium salt, typically via an SN2 reaction between triphenylphosphine and an alkyl halide.[9][10] This salt is then deprotonated by a strong base (e.g., n-butyllithium, sodium hydride) to generate the nucleophilic phosphorus ylide.[11] The acidity of the α-proton is significantly increased by the adjacent positively charged phosphorus atom.[10]

-

Olefination: The ylide attacks the electrophilic carbonyl carbon of the aldehyde. Current evidence suggests this proceeds through a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[7][8] This intermediate is unstable and rapidly collapses in an irreversible, stereospecific cycloreversion to yield the final alkene and triphenylphosphine oxide.[1][10]

Caption: General mechanism of the Wittig Reaction.

Controlling Stereochemistry: Stabilized vs. Unstabilized Ylides

A critical feature of the Wittig reaction is the ability to control the stereochemistry (E/Z) of the resulting alkene. This control is dictated by the nature of the 'R' group on the ylide.[12]

-

Unstabilized Ylides (R = alkyl, H): These ylides are highly reactive. The cycloaddition is rapid and irreversible, leading to a kinetically controlled product. The transition state favors placing the bulky substituents (R and R' from the aldehyde) away from each other, which results in the formation of a syn-oxaphosphetane that decomposes to the (Z)-alkene as the major product.[7][13]

-

Stabilized Ylides (R = CO₂R, CN, COR): When the 'R' group is electron-withdrawing, it stabilizes the negative charge on the ylide carbanion through resonance.[6][13] This makes the ylide less reactive and the initial cycloaddition step becomes reversible. The reaction can therefore equilibrate to the more thermodynamically stable anti-oxaphosphetane, which decomposes to yield the (E)-alkene as the major product.[7][13]

Caption: Control of alkene stereochemistry by ylide type.

For cases where an (E)-alkene is desired from an unstabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it to the more stable threo-betaine, which then yields the (E)-alkene.[2][7][14]

Protocol: Synthesis of 2-Ethyl-5-vinylpyrimidine

This protocol details the conversion of this compound to 2-Ethyl-5-vinylpyrimidine using an unstabilized ylide generated in situ. This reaction introduces a terminal double bond, a common and highly useful synthetic transformation.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Commercial | Store under inert gas. |

| Methyltriphenylphosphonium bromide (MTPPB) | ≥98% | Commercial | Dry thoroughly under vacuum before use. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial | Highly pyrophoric. Handle with extreme care under inert atmosphere. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Inhibitor-free. Use from a solvent purification system or freshly distilled. |

| Diethyl ether (Et₂O) | Anhydrous | Commercial | For extraction. |

| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | - | For quenching the reaction. |

| Saturated aqueous sodium chloride (Brine) | Reagent Grade | - | For washing. |

| Magnesium sulfate (MgSO₄) | Anhydrous | Commercial | For drying organic layers. |

| Silica gel | 230-400 mesh | Commercial | For column chromatography. |

| TLC plates | Silica gel 60 F₂₅₄ | Commercial | For reaction monitoring. |

| Argon or Nitrogen gas | High purity | - | For maintaining an inert atmosphere. |

Experimental Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

Note: This reaction is highly sensitive to moisture and air. All steps must be performed using flame-dried glassware under a positive pressure of argon or nitrogen.[13]

Ylide Generation:

-

To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add methyltriphenylphosphonium bromide (MTPPB) (1.20 g, 3.36 mmol, 1.2 eq).

-

Add anhydrous THF (20 mL) via cannula. The MTPPB will form a fine suspension.

-

Cool the suspension to 0°C using an ice-water bath.

-

While stirring vigorously, add n-butyllithium (1.34 mL of a 2.5 M solution in hexanes, 3.36 mmol, 1.2 eq) dropwise via syringe over 10 minutes. The suspension will turn a characteristic deep orange or yellow color, indicating ylide formation.

-

Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Wittig Reaction: 6. In a separate dry flask, dissolve this compound (0.42 g, 2.80 mmol, 1.0 eq) in anhydrous THF (10 mL). 7. Cool the ylide solution back down to 0°C. 8. Add the aldehyde solution to the stirring ylide suspension dropwise via cannula over 15 minutes. 9. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 10. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the consumption of the aldehyde spot.

Work-up and Purification: 11. Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (15 mL). 12. Transfer the mixture to a separatory funnel and add diethyl ether (30 mL) and water (15 mL). 13. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL). 14. Combine the organic layers and wash with brine (30 mL). 15. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

Purification Strategy: The primary challenge in purification is the removal of the triphenylphosphine oxide byproduct.[15]

-

Standard Method (Chromatography): Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient. The less polar alkene product will elute before the more polar triphenylphosphine oxide.

-

Alternative Method (Precipitation): If the product is non-polar, the crude mixture can be dissolved in a minimal amount of a polar solvent like cold diethyl ether or a hydrocarbon solvent like cyclohexane. The triphenylphosphine oxide is less soluble and may precipitate, allowing for removal by filtration.[15][16]

-

Chemical Conversion: A newer method involves treating the crude mixture with oxalyl chloride, which converts the phosphine oxide into an insoluble chlorophosphonium salt that can be filtered off.[16]

Key Considerations for Success and Troubleshooting

-

Anhydrous Conditions: The Wittig ylide is a strong base and will be quenched by water or protic solvents.[1] Ensuring all glassware is dry and all solvents are anhydrous is paramount for achieving a good yield.

-

Base Selection: Strong, non-nucleophilic bases are required. n-BuLi is common for unstabilized ylides. For stabilized ylides, weaker bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often sufficient.[17]

-

Temperature Control: Ylide generation is often performed at 0°C or below to control reactivity. The addition of the aldehyde at low temperature can also improve selectivity in some cases.

-

Low Yield: This is often traced back to moisture contamination, impure reagents (especially the phosphonium salt), or insufficient reaction time.

-

Aldehyde Stability: Some aldehydes can be prone to oxidation or polymerization.[7] It is best to use pure, fresh aldehyde for the reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. adichemistry.com [adichemistry.com]

- 14. synarchive.com [synarchive.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

Application Notes & Protocols: Suzuki Cross-Coupling Reactions Involving 2-Ethylpyrimidine-5-carbaldehyde

Introduction: The Strategic Importance of 2-Ethylpyrimidine-5-carbaldehyde in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability.[3] Within this privileged class of heterocycles, this compound and its analogs represent a particularly valuable subclass of building blocks. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The 2-ethyl group can modulate solubility, metabolic stability, and binding interactions.

The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for carbon-carbon bond formation in organic synthesis, lauded for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4][5][6] This powerful reaction allows for the direct linkage of a (pseudo)halide with an organoboron compound, catalyzed by a palladium complex.[6] For pyrimidine-containing molecules, this reaction is instrumental in creating complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active agents.[7][8]

This guide provides a comprehensive overview of the application of Suzuki cross-coupling reactions to this compound, offering detailed protocols, mechanistic insights, and troubleshooting strategies for researchers in drug development and organic synthesis. While direct literature on this specific molecule is limited, the principles and protocols are derived from extensive studies on structurally related pyrimidine derivatives.[1][9][10][11]

Core Principles and Mechanistic Insights

The Suzuki-Miyaura coupling is a multi-step catalytic process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] A fundamental understanding of this cycle is crucial for reaction optimization and troubleshooting.

The Catalytic Cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine halide (e.g., a 5-bromo-2-ethylpyrimidine). This is often the rate-determining step and results in a Pd(II) intermediate.[5] The electron-deficient nature of the pyrimidine ring generally makes it a highly reactive substrate for this step.[1][9]

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[5][12] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer.[13]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol: A Representative Suzuki Coupling

This protocol describes a general procedure for the Suzuki cross-coupling of a halogenated this compound derivative with a generic arylboronic acid. Microwave irradiation is often employed for pyrimidine couplings to reduce reaction times and improve yields.[1][9]

Reaction Scheme:

2-Ethyl-5-bromopyrimidine-5-carbaldehyde + Arylboronic Acid --(Pd Catalyst, Base, Solvent, Heat)--> 2-Ethyl-5-arylpyrimidine-5-carbaldehyde

Table 1: Reagents and Materials

| Reagent/Material | Purpose | Typical Amount (for 0.5 mmol scale) | Notes |

| 2-Ethyl-5-bromopyrimidine-5-carbaldehyde | Electrophile | 0.5 mmol, 1.0 eq | Ensure high purity. |

| Arylboronic Acid | Nucleophile | 0.5-0.75 mmol, 1.0-1.5 eq | Excess boronic acid can drive the reaction to completion. |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.0025-0.025 mmol, 0.5-5 mol% | Catalyst choice is crucial and may require screening.[1] |

| Base (e.g., K₂CO₃, K₃PO₄) | Activates Boronic Acid | 1.5 mmol, 3.0 eq | Base selection can influence reaction rate and side reactions.[4] |

| Solvent (e.g., 1,4-Dioxane/H₂O) | Reaction Medium | 6 mL (e.g., 2:1 or 4:1 ratio) | Degassing is critical to prevent catalyst oxidation.[9] |

| Microwave Reactor Vial (10 mL) | Reaction Vessel | 1 | Ensure it is properly sealed. |

| Magnetic Stir Bar | Stirring | 1 |

Step-by-Step Procedure:

-

Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-Ethyl-5-bromopyrimidine-5-carbaldehyde (0.5 mmol), the arylboronic acid (0.5 mmol), and the base (1.5 mmol).[1]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).[9]

-

Solvent Addition: Add 6 mL of a degassed solvent mixture, such as 1,4-dioxane and water (2:1 ratio).[1][9] It is crucial to degas the solvent by bubbling argon or nitrogen through it for at least 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.[14]

-

Reaction Setup: Seal the vial securely with a cap.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes) with continuous stirring.[1][9] Reaction conditions may require optimization.

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate (3 x 20 mL).[1]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-Ethyl-5-arylpyrimidine-5-carbaldehyde.

Experimental Workflow Diagram:

Caption: Experimental workflow for Suzuki coupling.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a table outlining common issues and potential solutions.

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a more active pre-catalyst (e.g., Buchwald pre-catalysts).[14]- Ensure thorough degassing of all solvents.[14]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[15]- Increase the reaction temperature in increments.[15] |

| Dehalogenation of Starting Material | - Formation of a palladium-hydride species from the base, solvent, or water.[15]- Electron-deficient nature of the pyrimidine ring can make it susceptible.[15] | - Use a milder base (e.g., K₂CO₃ instead of stronger alkoxides).[15]- Use aprotic solvents like dioxane or toluene instead of alcohols.[15]- Employ bulkier phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[15] |

| Homocoupling of Boronic Acid | - Presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[4]- Use of a Pd(II) pre-catalyst that is not efficiently reduced. | - Rigorously degas the reaction mixture.[14]- Use a Pd(0) source directly, such as Pd(PPh₃)₄.[14] |

| Protodeboronation of Boronic Acid | - The boronic acid is unstable under the reaction conditions (e.g., prolonged heating, strong base). | - Use a slight excess of the boronic acid.- Consider using a more stable boronate ester (e.g., a pinacol ester).- Reduce reaction time and/or temperature if possible. |

| Aldehyde-related Side Reactions | - The aldehyde group may coordinate to the palladium center, potentially inhibiting the reaction.[16]- Aldehyde degradation under basic conditions at high temperatures. | - If inhibition is suspected, screening of different ligands may be necessary.[16]- Use the mildest possible base and temperature that still afford a reasonable reaction rate. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound scaffold. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse range of 5-arylpyrimidine derivatives. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to successfully implement this powerful transformation in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. growingscience.com [growingscience.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

Application Notes & Protocols: The Strategic Use of 2-Ethylpyrimidine-5-carbaldehyde in the Synthesis of Novel Kinase Inhibitors

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases makes it an attractive starting point for the design of potent and selective inhibitors. This guide provides an in-depth technical overview of 2-Ethylpyrimidine-5-carbaldehyde, a versatile building block for constructing diverse libraries of pyrimidine-based kinase inhibitors. We will explore its chemical rationale, detail a robust protocol for its application in reductive amination, and discuss the strategic considerations for developing next-generation targeted therapies.

The Pyrimidine Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors has revolutionized cancer treatment.[5]

The pyrimidine core is a bioisostere of the adenine ring of ATP, allowing molecules that contain it to competitively bind in the ATP-binding pocket of kinases.[6] This mimicry is fundamental to its success. The strategic functionalization of the pyrimidine ring allows medicinal chemists to fine-tune the inhibitor's properties, enhancing its potency, selectivity, and pharmacokinetic profile.

This compound offers two key points for diversification:

-

The aldehyde group at the 5-position is a versatile chemical handle, perfectly suited for introducing a wide array of substituents via reactions like reductive amination, Wittig reactions, or condensations. This allows for the exploration of the solvent-exposed region of the kinase active site.

-

The ethyl group at the 2-position provides a specific steric and lipophilic profile that can be crucial for fitting into hydrophobic pockets within the kinase domain, potentially enhancing selectivity against other kinases.

Physicochemical Properties of the Building Block

| Property | Value | Reference |

| CAS Number | 205518-89-4 | [7] |

| Molecular Formula | C₇H₈N₂O | [7] |

| Molecular Weight | 136.15 g/mol | [7] |

| Appearance | Solid (Typical) | |

| Storage | Store at 0-8°C under an inert atmosphere | [8] |

Core Synthetic Strategy: Reductive Amination

Reductive amination is a cornerstone reaction in drug discovery for its efficiency and reliability in forming C-N bonds.[9][10] It is the most direct method to leverage the aldehyde functionality of this compound to build a library of diverse secondary or tertiary amines. The process involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[11]

Caption: General workflow for reductive amination.

Causality Behind Reagent Selection

The choice of reducing agent is critical and depends on the substrate's stability and the desired reaction conditions.

| Reducing Agent | Pros | Cons | Recommended Use Case |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines over aldehydes/ketones, tolerant of many functional groups.[10][12] | Moisture-sensitive, relatively expensive, generates acetic acid byproduct. | The gold standard for most lab-scale reductive aminations due to its high selectivity and functional group tolerance.[12] |